NOTEXIN(NpNs)
Description
Properties
CAS No. |
37223-96-4 |
|---|---|
Molecular Formula |
Notexin, purified according to Karlsson et al. from the venom of snakes collected near Sydney, was shown by HPLC (2, 4) to be composed of several components, which are structurally and functionally very similar:- Notexin Np (~60%) and- Note |
Molecular Weight |
13,574 Da |
Purity |
≥ 93 % (HPLC) |
Origin of Product |
United States |
Origin and Purification of Notexin Npns
Natural Sources and Biodiversity of Notexin-Producing Organisms
Notexin is a primary toxic component found in the venom of the Australian tiger snake (Notechis scutatus scutatus), a member of the Elapidae family. ontosight.ai This species is native to the southern regions of Australia and its surrounding islands. ontosight.ai
The venom of the Australian tiger snake is a complex cocktail of bioactive proteins and peptides. ontosight.ai Notexin is a major component, constituting a significant portion of the venom's total protein content. nih.gov The venom also contains other neurotoxins, hemotoxins, cytotoxins, and various enzymes, including other phospholipase A2 isoforms, which act synergistically to immobilize prey. ontosight.ai The exact composition of the venom can exhibit geographical variations, with different populations of tiger snakes showing differing relative concentrations of specific toxins. nih.gov For instance, venom from tiger snakes in the Victorian region of Australia contains substantial amounts of notexin, while Notechis II-5 is absent and replaced by the less active Notechis II-5b. nih.govredtox.org In contrast, venom from the South Australian population contains both notexin and Notechis II-5, with the latter being about three times more abundant. nih.gov
| Component | Type | Primary Function |
|---|---|---|
| Notexin | Phospholipase A2 (Presynaptic Neurotoxin, Myotoxin) | Blocks acetylcholine (B1216132) release, induces muscle damage |
| Notechis II-5 | Phospholipase A2 (Presynaptic Neurotoxin, Myotoxin) | Similar to Notexin |
| Postsynaptic Neurotoxins | "Curaremimetic" neurotoxins | Block postsynaptic acetylcholine receptors |
| Prothrombin Activators | Enzyme | Induces blood coagulation |
Several isoforms and homologues of notexin have been identified in the venom of the Australian tiger snake. windows.netuniprot.org These variations arise from slight differences in their amino acid sequences.
Notexin exists as two primary isoforms, Notexin Np and Notexin Ns. ontosight.aiwindows.net These variants are structurally and functionally very similar. windows.net Notexin Np is the major component, while Notechis Ns is a minor natural variant. windows.netmdpi.com The primary structural difference between them is a single amino acid substitution at position 16, where a lysine (B10760008) in Np is replaced by an arginine in Ns. mdpi.com Despite this difference, both isoforms exhibit comparable presynaptic and myotoxic activities. mdpi.com The proportion of Notechis Ns can range from 6% to 38% of the total notexin content. mdpi.com
Notechis II-5 is a basic, presynaptically neurotoxic and myotoxic phospholipase A2 found in tiger snake venom, and is considered a homologue of notexin. nih.govbiologiachile.cl It shares a high degree of sequence homology with notexin. biologiachile.cl Like notexin, it is a potent toxin. biologiachile.clnih.gov Another related protein, Notechis II-1, is a non-toxic phospholipase A2 homologue. nih.gov Scutoxin A and B are two other isoforms of a toxic protein from the venom that are less basic than notexin and Notechis II-5 but are immunologically similar. nih.govcapes.gov.br
| Compound | Molecular Weight (Da) | Number of Amino Acids | Key Characteristics |
|---|---|---|---|
| Notexin Np | 13,574 | 119 | Major toxic presynaptic PLA2 with myotoxic activity |
| Notechis Ns | ~13,574 | 119 | Minor variant, differs by one amino acid from Np |
| Notechis II-5 | ~13,700 | 119 | Potent presynaptic neurotoxin and myotoxin |
| Notechis II-1 | Not specified | 119 | Non-toxic, enzymatically inactive homologue |
| Scutoxin A/B | ~13,000 | Not specified | Toxic isoforms, less basic than notexin |
Notexin (NpNs) Isoforms and Homologues
Notexin Np and Ns Variants
Biochemical Isolation and Characterization Methodologies
The purification of notexin from crude tiger snake venom involves a multi-step process utilizing various chromatographic techniques.
Venom is typically collected from captive Australian tiger snakes by inducing them to bite a membrane stretched over a collection vial. kingsnake.com The venom glands may be massaged to maximize the yield. kingsnake.com The collected liquid venom is then typically freeze-dried to preserve its components for long-term storage and subsequent analysis. kingsnake.com The dry venom is then reconstituted in a suitable buffer for the initial stages of purification.
The initial step in purification often involves size-exclusion chromatography (gel filtration) on a resin like Sephadex G-75. mdpi.com This separates the venom components based on their molecular size, providing a fraction enriched with proteins of notexin's molecular weight. mdpi.com This is followed by ion-exchange chromatography, which separates proteins based on their net charge. mdpi.comnih.gov Notexin, being a basic protein, is often purified using cation-exchange chromatography on resins like Bio-Rex 70 or SP-Sephadex C-25. mdpi.com The final and most crucial step is reverse-phase high-performance liquid chromatography (RP-HPLC), which provides high-resolution separation of the various notexin isoforms and homologues, yielding highly purified fractions of each component. mdpi.comnih.gov
Chromatographic Purification Techniques
The isolation of notexin from the venom of the Australian tiger snake (Notechis scutatus scutatus) relies on a series of chromatographic steps to separate it from the complex mixture of other venom components. nih.govannualreviews.org Historically and currently, a combination of ion-exchange chromatography (IEC) and reverse-phase high-performance liquid chromatography (RP-HPLC) has been the standard approach. nih.govmdpi.com
Initial fractionation of the crude venom is often performed using ion-exchange chromatography. nih.gov For instance, cation-exchange chromatography on materials like Bio-Rex 70 or SP-Sephadex C-25 can effectively separate the major toxic components. mdpi.com The fraction identified as containing notexin, a potent presynaptic neurotoxin and phospholipase A2, is then subjected to further purification. nih.govresearchgate.net
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a critical step for achieving high purity. nih.gov This technique separates molecules based on their hydrophobicity. When the notexin-containing fraction from IEC is applied to an RP-HPLC system, it can be resolved into its constituent components, including notexin and its isoforms, such as notechis Ns. nih.gov These isoforms may differ by only a single amino acid substitution. researchgate.net
Recent advancements have focused on streamlining the purification process. A 2024 study demonstrated an efficient one-step purification method using RP-HPLC. mdpi.comresearchgate.net By optimizing the gradient elution conditions, researchers were able to isolate notexin (Np and Ns) from crude Notechis scutatus venom with a homogeneity exceeding 95% and a yield of 10%. mdpi.comresearchgate.net This is a significant improvement over older multi-step methods which often resulted in lower yields. mdpi.com
Table 1: Comparison of Chromatographic Techniques for Notexin Purification
| Technique | Matrix/Column | Elution Conditions | Purity Achieved | Yield | Reference |
| Ion-Exchange Chromatography | Bio-Rex 70 | Ammonium acetate (B1210297) gradient | Not specified (Initial Fractionation) | Not specified | mdpi.com |
| Ion-Exchange Chromatography | SP-Sephadex C-25 | Not specified | Not specified (Initial Fractionation) | Not specified | mdpi.com |
| Gel Filtration followed by IEC | Sephadex G-75 then Bio-Rex 70 | Not specified | >97% | 6.7% | mdpi.com |
| Multi-Step (IEC + RP-HPLC) | Ion-exchange followed by RP-HPLC | Not specified | High | Not specified | nih.gov |
| One-Step RP-HPLC | Not specified | Optimized gradient elution | >95% | 10% | mdpi.comresearchgate.net |
Recombinant Production and Folding
The production of notexin through recombinant DNA technology offers an alternative to its extraction from natural venom, enabling the generation of the toxin and its mutants for research purposes. researchgate.netnih.gov A method for producing and folding recombinant notexin (rNtx) has been successfully developed using an Escherichia coli expression system. researchgate.netnih.gov
In this process, the gene encoding notexin is inserted into an expression vector, which is then used to transform E. coli. The expression of the recombinant protein is typically induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). researchgate.net The expressed notexin accumulates within the bacterial cells in the form of insoluble aggregates known as inclusion bodies. researchgate.net
The inclusion bodies are isolated and solubilized using a strong denaturing agent, such as 6 M guanidinium (B1211019) (GND), in the presence of a reducing agent like dithiothreitol (B142953) (DTT) to break the disulfide bonds. researchgate.net The crucial step of refolding the denatured protein into its biologically active conformation is achieved by diluting the protein solution into a specific refolding buffer. researchgate.net This buffer typically contains a mixture of components designed to facilitate proper folding, such as:
A low concentration of guanidinium (e.g., 550 mM)
Arginine (Arg) to suppress aggregation
A redox shuffling system, like a combination of reduced (GSH) and oxidized (GSSG) glutathione, to promote the correct formation of the seven disulfide bridges characteristic of notexin's structure. researchgate.netwikipedia.org
The refolding process is carried out over an extended period (e.g., 66 hours) at a controlled temperature (e.g., 25°C). researchgate.net The resulting correctly folded recombinant notexin can then be purified and has been shown to possess catalytic and toxic activities comparable to the native protein isolated from venom. researchgate.netnih.gov Another approach has involved producing a notexin isoform as a fusion protein in E. coli, which, after cleavage, yielded a correctly folded and active recombinant protein. nih.gov
Table 2: Key Parameters for Recombinant Notexin Production and Folding
| Step | Parameter/Component | Purpose/Specification | Reference |
| Expression System | Host Organism | Escherichia coli | researchgate.netnih.gov |
| Expression System | Induction | 1 mM IPTG | researchgate.net |
| Isolation | Initial Form | Inclusion bodies | researchgate.net |
| Solubilization | Denaturant | 6 M guanidinium (GND) | researchgate.net |
| Solubilization | Reductant | 10 mM Dithiothreitol (DTT) | researchgate.net |
| Refolding | Protein Concentration | 50 µg/mL | researchgate.net |
| Refolding | Refolding Buffer | 550 mM GND, 440 mM Arg, 2 mM GSH, 1 mM GSSG | researchgate.net |
| Refolding | Conditions | 66 hours at 25°C | researchgate.net |
Molecular Architecture and Conformational Dynamics of Notexin Npns
Primary and Secondary Structural Elucidation
The foundational elements of Notexin's architecture lie in its amino acid sequence and the arrangement of these residues into secondary structures.
Notexin is a single-chain polypeptide composed of 119 amino acid residues. nih.govebi.ac.uk Its total molecular weight is approximately 13.61 kDa. ebi.ac.uk An isoform of notexin, named notechis Ns, has been identified, differing by a single amino acid substitution of Lysine (B10760008) to Arginine at position 16. nih.gov
The tertiary structure of Notexin is stabilized by a network of disulfide bridges. uq.edu.au These covalent linkages, formed between cysteine residues, are critical for maintaining the protein's three-dimensional fold and, consequently, its biological function. wikipedia.org While the precise pairings are a conserved feature among PLA2 enzymes, Notexin possesses a characteristic disulfide framework. uq.edu.au These bridges effectively link different parts of the polypeptide chain, contributing to its stability. wikipedia.org
Disulfide Bridge Arrangement
Tertiary and Quaternary Structural Analysis
The three-dimensional arrangement of Notexin's polypeptide chain and its potential to form multi-unit complexes are revealed through advanced structural analysis techniques.
X-ray diffraction is the experimental technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays strikes a crystal and diffracts into many specific directions. iitk.ac.inlibretexts.org The analysis of the diffraction pattern allows for the determination of the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. rrcat.gov.in
For the Notexin crystal structure with PDB ID 1AE7, the structure was refined to a resolution of 2.00 Å. rcsb.org The R-value, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was reported as 0.192 for the work set (R-Value Work) and observed data (R-Value Observed). rcsb.org
The crystal structure with PDB ID 4e4c was determined at a higher resolution of 1.80 Å. rcsb.org The refinement of this structure resulted in an R-Value Work of 0.263 and an R-Value Free of 0.322. rcsb.org The R-Value Free is a cross-validation metric used to monitor the refinement process and prevent overfitting of the model to the data.
Table 1: X-ray Diffraction and Refinement Parameters for Notexin Crystal Structures
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | R-Value Observed |
|---|---|---|---|---|
| 1AE7 | 2.00 | 0.192 rcsb.org | Not Reported | 0.192 rcsb.org |
| 4e4c | 1.80 | 0.263 rcsb.org | 0.322 rcsb.org | 0.266 rcsb.org |
Notexin (NpNs), a potent presynaptic neurotoxin and myotoxin isolated from the venom of the Australian tiger snake (Notechis scutatus), is a well-characterized member of the phospholipase A2 (PLA2) family of enzymes. wikipedia.orgias.ac.in Its structure and function have been the subject of extensive research, providing valuable insights into the mechanisms of snake venom toxicity.
Structural Homology with Other Phospholipase A2 Enzymes (Group I PLA2s, Pancreatic PLA2s)
Notexin is classified as a Group IA phospholipase A2, sharing significant structural and sequential homology with other PLA2s, including those found in mammalian pancreas. scispace.comtandfonline.combiologiachile.cl These enzymes are characterized by a relatively small size, typically around 118-125 amino acid residues, and a highly conserved three-dimensional structure stabilized by seven disulfide bridges. biologiachile.clredtox.org
A defining feature of Group IA PLA2s like notexin is the "elapid loop," an insertion of a few amino acid residues (typically in the region of residues 57-59) that connects the second alpha-helix and the beta-wing structure. nih.gov This loop, along with other structural nuances, is thought to contribute to the distinct biological activities observed between different PLA2 groups. nih.gov
| Feature | Group IA (Notexin) | Group IB (Pancreatic) |
|---|---|---|
| Amino Acid Residues | 119 | ~125 |
| Disulfide Bonds | 7 | 7 |
| Characteristic Loop | Elapid Loop (residues 57-59) | Pancreatic Loop |
| Source | Elapid snake venoms | Mammalian pancreas |
Distinct Structural Features and Conformational Variations
Despite the high degree of homology, notexin possesses distinct structural features that differentiate it from other PLA2s and are crucial for its specific toxic activities. wikipedia.orgnih.gov
Differences in Loop Regions (e.g., Residues 56-80, 85-89)
Significant conformational differences are observed in several loop regions when comparing notexin to PLA2s from bovine pancreas and rattlesnake venom. nih.govproteopedia.org The most notable variations occur in the stretches of residues 56-80 and 85-89. nih.govproteopedia.org The loop defined by residues 60-75, in particular, exhibits conformational flexibility that is influenced by the binding of ions like sulphate and phosphate (B84403). researchgate.netnih.gov In the absence of these ions, this loop adopts a conformation that more closely resembles that of non-neurotoxic PLA2s. researchgate.netnih.gov Furthermore, the C-alpha positions of residues 86-88 in notexin differ by approximately 6 Å from their counterparts in both bovine and rattlesnake PLA2s. nih.gov
Conformation of Specific Residues (e.g., Residue 69)
The conformation of residue 69 is another key point of divergence. wikipedia.orgnih.gov This residue, which is important for phospholipase binding, adopts a different conformation and establishes different interactions in notexin compared to other known PLA2 structures. nih.govproteopedia.org This unique conformation at residue 69 is believed to be a significant contributor to notexin's potent biological effects. wikipedia.org
Ligand Binding Sites and Their Structural Role
The function of notexin is critically dependent on its ability to bind specific ligands, which in turn influences its structure and enzymatic activity.
Calcium Ion Binding Site (e.g., Residues 28, 30, 32, Asp-49)
Like other PLA2s, notexin's catalytic activity is calcium-dependent. uniprot.org The calcium ion binding site is a highly conserved feature among these enzymes. In notexin, this site is formed by a loop of amino acids that includes residues Tyr-28, Gly-30, and Gly-32, with the carboxylate group of Asp-49 also playing a crucial role in coordinating the Ca2+ ion. uniprot.orgscispace.com Interestingly, crystallographic studies of notexin in the absence of calcium have shown that a water molecule can occupy the calcium binding site. nih.govproteopedia.org The structure of notexin shows only minor local differences in the presence or absence of Ca2+. researchgate.netresearchgate.net
Phosphate/Sulphate Ion Binding Sites and Structural Implications
Enzymatic Mechanisms and Biochemical Modulators of Notexin Npns Activity
Phospholipase A2 Catalytic Activity
Notexin is classified as a Group I PLA2, a family of enzymes that catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids. researchgate.netnih.gov This reaction releases a free fatty acid and a lysophospholipid, molecules that can disrupt cell membrane integrity and function. nih.govnih.gov
Hydrolysis of sn-2 Fatty Acid Bonds in Phosphoglycerides
The fundamental enzymatic action of notexin is the cleavage of the ester bond at the second carbon (sn-2 position) of the glycerol (B35011) backbone in phosphoglycerides. usp.bruniprot.orgnih.gov This catalytic process is highly specific and is a hallmark of all phospholipase A2 enzymes. mdpi.comnih.gov The hydrolysis of this bond is a critical step in the cascade of events leading to the neurotoxic and myotoxic effects of notexin. nih.gov By disrupting the structure of phospholipids (B1166683) in cell membranes, notexin compromises the barrier function of the membrane, leading to ion influx and cellular damage. nih.govwikipedia.org
Calcium Dependence of Enzymatic Function
The catalytic activity of notexin is critically dependent on the presence of calcium ions (Ca2+). researchgate.netuniprot.orgias.ac.in Calcium acts as a cofactor, essential for the proper binding of the phospholipid substrate to the active site of the enzyme. molekulske-interakcije.si The Ca2+ ion is coordinated by specific amino acid residues within the enzyme's structure, including Asp-49, and plays a crucial role in stabilizing the transition state of the hydrolysis reaction. nih.govmolekulske-interakcije.si Studies have shown that in the absence of calcium, the enzymatic activity of notexin is significantly diminished. ias.ac.in However, it is important to note that while calcium is essential for catalysis, it is not required for the initial binding of the enzyme to the membrane interface. molekulske-interakcije.si
Dissociation of Enzymatic Activity from Biological Potency
Impact of Chemical Modification on Catalytic Activity and Biological Effects
Chemical modification studies have provided significant insights into the structure-function relationships of notexin, revealing a dissociation between its enzymatic and toxic properties. researchgate.netnih.gov By selectively modifying specific amino acid residues, researchers have been able to alter the catalytic activity and observe the corresponding changes in biological effects, such as lethality. nih.govnih.gov These studies have been instrumental in identifying distinct functional sites on the notexin molecule. researchgate.netnih.gov
Modification of specific tyrosine residues in notexin has demonstrated a clear separation between enzymatic activity and lethal toxicity. nih.govnih.gov When Tyr-7, Tyr-70, and Tyr-77 were modified using p-nitrobenzenesulphonyl fluoride (B91410) (NBSF), the resulting derivatives showed varied effects on catalysis and lethality. nih.govnih.gov
Modification of Tyr-7 led to a significant decrease in lethal toxicity (70.2% reduction) but only a modest decrease in enzymatic activity (22.7% reduction). nih.govnih.gov Conversely, modification of Tyr-77 resulted in a 1.8-fold increase in enzymatic activity, while the lethality decreased by 52.5%. nih.govnih.gov When both Tyr-7 and Tyr-70 were modified, there was a drastic reduction in lethal toxicity, with only a 35.8% decrease in enzymatic activity. nih.govnih.gov Similarly, the derivative with modified Tyr-7 and Tyr-77 retained 44.4% of its enzymatic activity but exhibited a marked decrease in lethality. nih.govnih.govredtox.org
These findings strongly suggest that the site responsible for lethal toxicity is distinct from the catalytic site. researchgate.netnih.gov The modification of these tyrosine residues did not affect the enzyme's affinity for Ca2+, indicating that these residues are not directly involved in calcium binding. nih.govnih.gov
Table 1: Effects of Tyrosine Residue Modification on Notexin Activity
| Modified Residue(s) | Change in Lethal Toxicity | Change in Enzymatic Activity |
| Tyr-7 | ↓ 70.2% | ↓ 22.7% |
| Tyr-77 | ↓ 52.5% | ↑ 1.8-fold |
| Tyr-7 and Tyr-70 | Drastic ↓ | ↓ 35.8% |
| Tyr-7 and Tyr-77 | Marked ↓ | ↓ 55.6% (retained 44.4%) |
| Data sourced from Yang and Chang, 1991. nih.govnih.gov |
Lysine (B10760008) Residue Modification
Chemical modification of lysine residues in notexin has been shown to differentially affect its enzymatic activity and lethal toxicity. nih.gov Treatment of notexin with pyridoxal-5'-phosphate (PLP) results in the modification of two specific lysine residues at positions 82 and 115, out of the eleven present in the molecule. nih.gov This modification leads to a significant decrease in lethal toxicity by 53%, while paradoxically increasing its enzymatic activity by approximately 1.2-fold. nih.gov
Notably, the secondary structure of notexin, as analyzed by circular dichroism, remains largely unchanged after PLP modification, and its antigenicity is also preserved. nih.gov Furthermore, the modified notexin derivative retains its ability to bind Ca2+, indicating that the lysine residues at positions 82 and 115 are not directly involved in calcium ion coordination. nih.gov These findings strongly suggest the presence of two distinct functional sites on the notexin molecule: one responsible for its catalytic (enzymatic) activity and another associated with its lethal toxic effects. researchgate.netnih.gov
| Modifying Agent | Modified Residues | Effect on Lethal Toxicity | Effect on Enzymatic Activity | Reference |
|---|---|---|---|---|
| Pyridoxal-5'-phosphate (PLP) | Lys-82, Lys-115 | 53% decrease | ~1.2-fold increase | nih.gov |
Guanidination
For instance, sphingomyelin (B164518), a component of cell membranes, significantly reduces the membrane-damaging activity of native notexin against egg yolk phosphatidylcholine (EYPC) vesicles. ias.ac.innih.gov However, sphingomyelin has a negligible effect on the membrane-damaging activity of Gu-notexin. ias.ac.innih.gov This suggests that guanidination alters the way notexin binds to and disrupts membranes. ias.ac.inias.ac.in
Further studies have shown that both notexin and Gu-notexin can induce membrane permeability even without their PLA2 activity. ias.ac.in Interestingly, the global conformations of notexin and Gu-notexin differ, both in their calcium-bound and metal-free states, as do their geometric arrangements when in contact with lipid vesicles. ias.ac.inias.ac.in This indicates that guanidination changes the membrane-bound mode of notexin, affecting how it damages phospholipid vesicles, particularly those containing sphingomyelin and cholesterol. ias.ac.inias.ac.in
| Condition | Effect on Native Notexin Activity | Effect on Gu-Notexin Activity | Reference |
|---|---|---|---|
| Presence of Sphingomyelin | Reduced membrane-damaging activity | Insignificant influence on membrane-damaging activity | ias.ac.innih.gov |
Functional Sites Distinction
The concept of distinct functional sites on the notexin molecule is supported by various chemical modification studies. As mentioned, the modification of lysine residues with PLP dissociates the enzymatic and lethal activities, suggesting separate sites for catalysis and toxicity. researchgate.netnih.gov
Further evidence comes from the modification of other amino acid residues. For example, modification of tyrosine residues can also differentially influence enzymatic activity and lethal toxicity. researchgate.net Similarly, modification of arginine residues at positions 43 and 79, which are located near the catalytic and toxic sites respectively, leads to a decrease in both PLA2 activity and neurotoxicity. nih.gov This differential impact of modifying specific residues reinforces the hypothesis that notexin possesses at least two functional domains. researchgate.netnih.gov One site is responsible for the catalytic hydrolysis of phospholipids, while the other is associated with its potent lethal effects, likely involving protein-protein interactions at the neuromuscular junction. researchgate.net
Modulation of Notexin Activity by Exogenous Factors
The biological activity of notexin is not solely dependent on its intrinsic structure but is also significantly modulated by its surrounding ionic and biochemical environment.
Influence of Ionic Environment (Ca2+, Phosphate)
Calcium ions (Ca2+) are a critical cofactor for the enzymatic activity of most phospholipase A2 enzymes, including notexin. nih.govpittmedneuro.com The binding of Ca2+ induces conformational changes in the notexin molecule, which are essential for its catalytic function. ias.ac.in However, the affinity for Ca2+ is not affected by the modification of lysine residues at positions 82 and 115, nor by the modification of certain arginine residues, indicating these residues are not part of the Ca2+ binding site. nih.govnih.gov While Ca2+ is crucial for enzymatic activity, studies with Gu-notexin show that membrane damage can occur even in the absence of Ca2+. ias.ac.in
Phosphate (B84403) ions also play a significant role in modulating notexin's structure and function. nih.gov Crystallographic studies have identified three binding sites for sulfate (B86663) ions, which are suggested to be phosphate binding sites. nih.gov The binding of a sulfate or phosphate ion to the major binding site alters the conformation of a loop region (residues 60-75). nih.gov Notexin has a measured affinity for phosphate of 17 µM. nih.gov This specific binding of phosphate explains the targeted labeling of notexin by pyridoxal (B1214274) phosphate, which binds to this anion site, facilitating its reaction with nearby lysine residues. nih.gov
Interactions with Other Biochemical Agents
Notexin's activity can be influenced by its interaction with other biochemical agents present in its environment. For example, the presence of sphingomyelin in lipid vesicles inhibits the membrane-damaging activity of native notexin. ias.ac.innih.gov However, this inhibitory effect is abrogated by the presence of cholesterol. ias.ac.in
Furthermore, the interaction of notexin with other proteins and biomolecules at the presynaptic terminal is central to its neurotoxic mechanism. Notexin is known to inhibit the release of the neurotransmitter acetylcholine (B1216132) from nerve terminals. jneurosci.org This is achieved, in part, by its potent inhibition of the high-affinity choline (B1196258) transport system, which is essential for the synthesis of acetylcholine. jneurosci.org The enzymatic activity of notexin on the presynaptic membrane phospholipids also leads to structural damage and an influx of calcium, further disrupting neurotransmitter release and causing irreversible damage to the nerve terminal. researchgate.net These interactions highlight the multifaceted nature of notexin's toxicity, which involves both its enzymatic activity and specific interactions with components of the neuromuscular junction.
Cellular and Subcellular Mechanisms of Notexin Npns Action
Membrane Interaction and Permeabilization
The initial and critical step in notexin's toxicity is its interaction with the cell membrane, leading to a loss of integrity and the subsequent disruption of cellular homeostasis.
Binding to Plasma Membrane Components (e.g., Sarcolemma)
Notexin's myotoxicity is initiated by its binding to the sarcolemma of skeletal muscle fibers. wikipedia.orgoup.com Studies utilizing immunogold labeling have conclusively demonstrated that notexin binds exclusively to the sarcolemma in the early stages of its action. nih.govoup.com There is no evidence of the toxin being internalized at this point. nih.govoup.com This binding is not indiscriminate; it is suggested that notexin, like other PLA2s, interacts with high-affinity specific protein receptors or low-affinity lipid domains on the surface of muscle cells and motor neurons. wikipedia.org Interestingly, notexin has been shown to bind to glycolytic muscle fibers, which are known to be resistant to its myotoxic effects, indicating that binding alone is not sufficient to cause cell death. nih.govoup.com
Phospholipid Hydrolysis and Membrane Integrity Alteration
As a phospholipase A2 enzyme, a key aspect of notexin's mechanism is the hydrolysis of phospholipids (B1166683) within the cell membrane. wikipedia.org Specifically, it catalyzes the hydrolysis of the sn-2 acyl bond of glycerophospholipids, leading to the production of lysophospholipids and fatty acids. wikipedia.orgresearchgate.net This enzymatic activity is believed to cause the formation of small lesions in the sarcolemma. nih.govoup.com These lesions disrupt the physical integrity of the membrane, leading to increased permeability. oup.comresearchgate.net The products of this hydrolysis, particularly lysophospholipids, further contribute to the perturbation of membrane integrity. researchgate.net
PLA2-Independent Membrane Damaging Pathways
While its phospholipase A2 activity is a major contributor to its toxicity, research has revealed that notexin can also damage membranes through pathways independent of its enzymatic activity. wikipedia.orgias.ac.in Studies have shown that even when its PLA2 activity is abolished, notexin can still induce membrane leakage. nih.gov This suggests that notexin possesses multiple mechanisms for disrupting the cell membrane. wikipedia.org The ability of notexin to cause membrane permeability without the involvement of its PLA2 activity indicates that the direct physical interaction of the toxin with the membrane can be sufficient to cause damage. ias.ac.innih.gov
Disruption of Ion Gradients and Calcium Influx
The damage inflicted upon the plasma membrane, through both enzymatic and non-enzymatic means, leads to a critical breakdown in its function as a selective barrier. This results in the collapse of normal ion gradients between the intracellular and extracellular environments. nih.govoup.com A crucial consequence of this is a significant and uncontrolled influx of calcium ions (Ca2+) from the extracellular fluid into the cytosol. wikipedia.orgresearchgate.netucr.ac.cr This influx occurs down a steep concentration gradient and is a pivotal event in the progression of cellular injury. researchgate.netucr.ac.cr The disruption of the sarcolemma's integrity directly allows for this passive movement of ions, setting the stage for subsequent intracellular damage. oup.comharvard.edu
Molecular Basis of Myocellular Alterations
The influx of calcium into the muscle cell triggers a series of downstream events that ultimately lead to the structural and functional breakdown of the myocyte.
Calcium Overload and Hypercontraction of Myofilaments
The sudden and massive increase in cytosolic calcium concentration leads to a state of calcium overload. wikipedia.orgresearchgate.netharvard.edu This overload has a direct and dramatic effect on the contractile machinery of the muscle fiber, the myofilaments. The elevated calcium levels induce a sustained and uncontrolled contraction of the myofilaments, a state known as hypercontraction. wikipedia.orgoup.comucr.ac.cr This is not a direct effect of the toxin on the contractile proteins themselves, but rather a secondary consequence of the sarcolemmal damage and subsequent calcium influx. researchgate.netresearchgate.net The hypercontraction is often observed in localized areas along the muscle fiber, creating immense mechanical stress on the already weakened sarcolemma in adjacent, non-contracted regions. nih.govoup.com This mechanical strain can lead to further tearing and rupture of the plasma membrane, exacerbating the initial damage and accelerating the process of muscle fiber degeneration. nih.govoup.com
Table 1: Summary of Research Findings on Notexin's Mechanisms of Action
| Mechanism | Key Findings | References |
|---|---|---|
| Membrane Binding | Notexin binds exclusively to the sarcolemma of muscle fibers. | nih.govoup.com |
| Phospholipid Hydrolysis | Catalyzes the hydrolysis of phospholipids, creating lesions in the membrane. | wikipedia.orgnih.govoup.comresearchgate.net |
| PLA2-Independent Damage | Can induce membrane leakage even without its enzymatic activity. | wikipedia.orgias.ac.innih.gov |
| Ion Gradient Disruption | Causes a collapse of ion gradients, leading to a massive influx of calcium. | wikipedia.orgnih.govoup.comresearchgate.netucr.ac.cr |
| Myofilament Hypercontraction | Calcium overload induces sustained and damaging hypercontraction of myofilaments. | wikipedia.orgoup.comresearchgate.netucr.ac.cr |
Mitochondrial Dysfunction in Muscle Cells
Notexin induces significant mitochondrial dysfunction within muscle cells, a key factor in its myotoxic effects. This dysfunction is characterized by swelling of the mitochondria and a disruption of their normal function. researchgate.netmdpi.com Such damage can lead to the inappropriate opening of the mitochondrial permeability transition pore (mPTP), a critical event that can trigger both apoptosis and necrosis of the muscle cells. mdpi.com
Activation of Endogenous Signaling Pathways (e.g., Calpains, PLA2s)
Notexin's toxicity is not solely a direct result of its own enzymatic activity but is also amplified by the activation of endogenous cellular signaling pathways. Its phospholipase A₂ (PLA₂) activity hydrolyzes phospholipids in the cell membrane, leading to the production of arachidonic acid and lysophospholipids. nih.govnih.gov These products can act as second messengers, further propagating cellular damage.
The influx of calcium into the cell, a consequence of membrane damage, is a critical event that activates various intracellular enzymes. researchgate.net Among these are calpains, a family of calcium-dependent proteases. Once activated, calpains can cleave a wide range of cellular proteins, contributing to cytoskeletal breakdown and further membrane damage.
Furthermore, the initial membrane disruption can trigger the activation of the cell's own phospholipase A₂ enzymes. nih.gov This creates a feedback loop that exacerbates the initial damage caused by notexin, leading to a rapid and widespread breakdown of cellular integrity.
Cellular Degeneration and Necrosis Processes
The culmination of notexin's actions at the cellular level is widespread degeneration and necrosis of muscle fibers. libretexts.org The initial binding of notexin to the sarcolemma and its subsequent phospholipase activity create lesions in the cell membrane. nih.gov This leads to a loss of ionic gradients and an uncontrolled influx of extracellular components, causing cellular swelling. nih.govlibretexts.org
A key morphological feature of notexin-induced muscle damage is the appearance of areas of hypercontraction along the muscle fibers. nih.gov These hypercontracted regions are associated with the initial sarcolemmal lesions. nih.gov As the damage progresses, large tears can appear in the sarcolemma between these hypercontracted zones, exposing the underlying myofibrils. nih.gov
This process of cellular breakdown is characterized by the swelling of organelles, loss of their function, and the degradation of intracellular membranes and macromolecules. libretexts.org Ultimately, the cell undergoes lysis, releasing its contents into the surrounding tissue and triggering an inflammatory response. libretexts.org This necrotic process is a hallmark of the severe muscle damage observed following notexin envenomation. nih.gov
Resistance of Specific Fiber Types to Myotoxic Effects
Interestingly, not all muscle fiber types are equally susceptible to the myotoxic effects of notexin. Research has shown that some muscle fibers, particularly certain types of fast-twitch glycolytic fibers, exhibit a degree of resistance to the toxin. nih.govnih.gov For instance, in studies on the rat extensor digitorum longus (EDL) muscle, which is a fast-twitch muscle, some fibers were found to be more resistant to notexin-induced necrosis compared to the soleus muscle, a slow-twitch muscle. nih.gov
While the precise mechanisms underlying this resistance are still under investigation, it has been demonstrated that notexin is capable of binding to the sarcolemma of these resistant glycolytic fibers. nih.gov This suggests that the resistance is not due to a lack of binding sites for the toxin. It is hypothesized that differences in membrane composition, repair capacity, or intracellular signaling pathways may contribute to the differential susceptibility of various fiber types.
The existence of these resistant fibers has important implications for muscle regeneration following notexin-induced injury. The survival of a population of muscle fibers can provide a scaffold for and contribute to the subsequent repair and regeneration process.
Table 1: Comparative Myotoxicity of Notexin and Bupivacaine (B1668057)
| Parameter | Notexin | Bupivacaine |
| Degree of Muscle Damage | Complete fiber breakdown | 45% fiber degeneration |
| Functional Capacity (3 days) | 10% of control | 42% of control |
| Regeneration at 7 days | 39% of control | 65% of control |
| Regenerating Fibers (7 days) | 100% centrally nucleated | ~30% centrally nucleated |
This table is based on a comparative study in mouse skeletal muscles and highlights the more extensive damage and slower functional repair associated with notexin. nih.gov
Molecular Basis of Presynaptic Neurotoxicity
Notexin's potent neurotoxicity is primarily directed at the presynaptic terminals of neuromuscular junctions, where it profoundly disrupts the process of neurotransmitter release. nih.gov
Inhibition of Neurotransmitter Release (Acetylcholine)
A primary effect of notexin at the neuromuscular junction is the inhibition of acetylcholine (B1216132) (ACh) release. nih.gov This inhibition is a multi-phasic process. Initially, there can be a transient increase in ACh release, but this is followed by a progressive and ultimately complete blockade of neurotransmission. plos.org
Studies have shown that notexin preferentially inhibits the release of newly synthesized acetylcholine. nih.gov This suggests that the toxin may interfere with the compartmentation and turnover of ACh within the nerve terminal. nih.gov The enzymatic activity of notexin, by hydrolyzing phospholipids in the presynaptic membrane, is thought to be a key driver of this process, leading to membrane destabilization and impaired function of the machinery responsible for ACh release. plos.org The ultimate consequence of this inhibition is muscle paralysis, as the signal from the motor neuron can no longer be transmitted to the muscle fiber. nih.gov
Synaptic Vesicle Dynamics Disruption (Recycling, Endocytosis, Depletion)
Notexin's neurotoxicity is intricately linked to its disruption of synaptic vesicle dynamics. Synaptic vesicles are essential for storing and releasing neurotransmitters, and their efficient recycling is crucial for sustained synaptic transmission. nih.govtermedia.pl Notexin interferes with this critical process in several ways.
The toxin's action leads to a significant reduction in the number of synaptic vesicles within the presynaptic terminal. This depletion is a direct consequence of the disruption of vesicle recycling processes. The normal cycle of exocytosis (vesicle fusion and neurotransmitter release) and endocytosis (vesicle retrieval and reformation) is severely impaired. termedia.pl
The structural integrity of the presynaptic terminal is also compromised. Notexin causes a progressive degeneration of the motor axon terminal, characterized by mitochondrial swelling and axon terminal enlargement. researchgate.net This structural damage, combined with the functional impairment of vesicle recycling, leads to a complete loss of the nerve terminal's ability to release neurotransmitters, resulting in a persistent neuromuscular blockade. researchgate.netnih.gov
Alterations in Choline (B1196258) Uptake and Acetylcholine Compartmentation
Notexin significantly impacts the dynamics of acetylcholine (ACh), a critical neurotransmitter for muscle function. Research on rat brain synaptosomal fractions has shown that notexin's effects on choline uptake and ACh compartmentation are complex and appear to be dose- and time-dependent. nih.govjneurosci.org
Initially, notexin was observed to stimulate the uptake and acetylation of labeled choline in toxin-treated P2 fractions from rat brains. nih.govjneurosci.org However, a more significant finding was the subsequent inhibition of the release of this newly synthesized acetylcholine. nih.govjneurosci.org This suggests that notexin alters the internal storage and distribution of acetylcholine within the nerve ending, which in turn affects its synthesis. nih.govjneurosci.org
Contrasting findings have been reported, with some studies indicating that notexin inhibits the high-affinity choline transport system. uq.edu.au This discrepancy may be attributable to the experimental conditions, such as higher toxin concentrations and longer incubation periods, which could lead to lysis of the synaptosomes and obscure the initial stimulatory effects. uq.edu.au One study proposed that notexin does not directly inhibit acetylcholine release but rather mobilizes vesicular acetylcholine, redistributing it to the cytoplasmic compartment and thereby reducing the amount available for release. uq.edu.au
The high-affinity choline transporter (ChT), encoded by the SLC5A7 gene, is a sodium- and chloride-dependent transporter responsible for choline uptake for ACh synthesis in cholinergic neurons. wikipedia.org The function of this transporter is sensitive to the electrochemical gradient across the plasma membrane; depolarization of the membrane, for instance by increased potassium ion concentrations, significantly decreases choline absorption. wikipedia.org
Table 1: Effects of Notexin on Acetylcholine Dynamics
| Parameter | Observed Effect | Reference |
| Choline Uptake | Initial stimulation, followed by inhibition at higher doses/longer exposure | nih.govjneurosci.orguq.edu.au |
| Acetylcholine Release | Inhibition of newly synthesized acetylcholine release | nih.govjneurosci.org |
| Acetylcholine Compartmentation | Altered, with mobilization of vesicular ACh to cytoplasm | nih.govjneurosci.orguq.edu.au |
Synaptosomal Membrane Depolarization and Lysis
Notexin's neurotoxicity is closely linked to its ability to disrupt the integrity of the synaptosomal membrane. As a phospholipase A2 (PLA2) enzyme, notexin hydrolyzes phospholipids in the plasma membrane of the nerve terminal. researchgate.net This enzymatic action, along with the generation of lysophospholipids and fatty acids, perturbs the membrane's structure and permeability. researchgate.net
The process of synaptosomal membrane depolarization can be studied experimentally by chemical stimulation, for example, by increasing the external concentration of potassium chloride (KCl). biorxiv.org This technique allows researchers to investigate depolarization-dependent events, such as protein phosphorylation changes related to synaptic vesicle cycling and neurotransmitter release. biorxiv.org
Mitochondrial Morphology and Permeability Changes in Nerve Terminals
Mitochondria within the nerve terminals are also prime targets of notexin's action. The influx of calcium caused by membrane damage leads to mitochondrial swelling and rounding. researchgate.net This is accompanied by a collapse of the mitochondrial membrane potential. researchgate.net
These morphological and functional changes in mitochondria are critical components of the neurotoxic cascade. nih.gov Mitochondrial dysfunction impairs the cell's ability to buffer calcium, leading to a vicious cycle of calcium overload. unipd.it Furthermore, damaged mitochondria can release pro-apoptotic signals and reactive oxygen species (ROS), further contributing to cellular stress and degeneration. unipd.it
Studies have shown that snake venom PLA2 neurotoxins, including notexin, can induce the opening of the mitochondrial permeability transition pore (PTP). pnas.org This pore opening allows for the release of molecules like cytochrome c and mitochondrial DNA from the mitochondria into the cytoplasm, signaling cell death. pnas.org
Table 2: Notexin's Impact on Nerve Terminal Mitochondria
| Mitochondrial Parameter | Effect of Notexin | Reference |
| Morphology | Swelling and rounding | researchgate.net |
| Membrane Potential | Collapse | researchgate.net |
| Permeability | Increased, leading to PTP opening | pnas.org |
| Function | Impaired calcium buffering, release of pro-apoptotic signals | unipd.itpnas.org |
Axonal Cytoskeleton Degeneration
Following the initial assault on the nerve terminal, notexin's effects extend to the structural components of the axon. The massive influx of calcium activates calcium-dependent proteases, such as calpains, which trigger the fragmentation of the cytoskeleton. researchgate.net This leads to the granular disintegration of the axonal cytoskeleton, a hallmark of acute axonal degeneration. unipd.it
Within an hour of inoculation with notexin, a depletion of neurotransmitter from the motor nerve terminals is observed. ncl.ac.uknih.gov This is followed by the degeneration of the motor nerve terminals and the axonal cytoskeleton. ncl.ac.uknih.gov By 24 hours, a significant percentage of muscle fibers can be completely denervated. ncl.ac.uknih.gov
This process of axonal degeneration induced by notexin shares features with Wallerian degeneration, which occurs following physical nerve injury. unipd.it In both scenarios, the axon segment detached from the cell body undergoes a rapid breakdown. unipd.it Interestingly, despite the severity of the damage, the paralysis induced by notexin is often followed by a period of regeneration and reinnervation, although abnormalities such as collateral innervation may persist. ncl.ac.uknih.gov
Advanced Research Methodologies and Experimental Models in Notexin Npns Studies
Structural and Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed NMR structural studies specifically on Notexin (NpNs) are not extensively reported in the provided search results, NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution. A proton NMR study was conducted on neurotoxin II from the venom of the Middle-Asian cobra Naja naja oxiana, a related toxin. researchgate.net This study, performed in both D2O and H2O solutions at 100 and 300 MHz, successfully assigned all aromatic residue resonances using chemical modification and double resonance techniques. researchgate.net The pK values of histidine residues were also determined from NMR titration curves. researchgate.net
For tin-containing compounds, various tin isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn) are NMR active and provide sharp signals over a wide chemical shift range, making tin NMR a valuable tool for studying organotin and inorganic tin compounds. huji.ac.il
Circular Dichroism, Fourier-Transform Infrared, and Fluorescence Spectroscopy
Spectroscopic techniques such as Circular Dichroism (CD), Fourier-Transform Infrared (FT-IR), and Fluorescence Spectroscopy are instrumental in characterizing the secondary structure and conformational changes of notexin.
Circular Dichroism (CD) studies have revealed that the secondary structure of notexin is not significantly affected by chemical modifications like trinitrophenylation. researchgate.net CD spectra, typically measured from 190 nm to 260 nm, provide insights into the protein's folding. ias.ac.in Research comparing six phospholipases A2 (PLAs) from Elapid snake venoms using CD indicated a high degree of similarity in their secondary structures. biologiachile.cl
Fourier-Transform Infrared (FT-IR) Spectroscopy has been employed to study notexin and its modified forms in D2O-based buffers. ias.ac.in By analyzing the second-derivative spectra, researchers can gain information about the protein's structure at a high resolution of 2 cm⁻¹. ias.ac.in
Fluorescence Spectroscopy is used to investigate the microenvironment of tryptophan residues within notexin. The intrinsic fluorescence emission spectra of notexin and homologous PLA2 enzymes show differences in their maximum emission wavelength and quantum yield. nih.gov Quenching studies using acrylamide, iodide, and cesium help to assess the exposure of tryptophanyl groups, which is a major determinant of their fluorescence characteristics. nih.gov For notexin, its tryptophan residues are located in a less fluctuating environment, resulting in fluorescence at a shorter wavelength. nih.gov Fluorescence measurements have also been used to study the interaction of notexin with lipid vesicles, where changes in the fluorescence of pyrene-labeled lipids indicate lipid hydrolysis. ias.ac.in
| Technique | Parameter Measured | Key Findings | Reference |
|---|---|---|---|
| Circular Dichroism (CD) | Secondary Structure | Secondary structure is stable upon certain chemical modifications. High similarity with other elapid PLA2s. | researchgate.netias.ac.inbiologiachile.cl |
| Fourier-Transform Infrared (FT-IR) | Protein Structure | Provides high-resolution structural information. Used to study notexin in D2O buffer. | ias.ac.in |
| Fluorescence Spectroscopy | Tryptophan Environment | Tryptophan residues are in a less fluctuating environment, fluorescing at a shorter wavelength. | nih.gov |
| Lipid Hydrolysis | Changes in pyrene (B120774) fluorescence indicate membrane damage and lipid hydrolysis by notexin. | ias.ac.in |
Cellular and Subcellular Imaging and Functional Assays
Electron Microscopy (Scanning, Transmission)
Electron microscopy, both scanning (SEM) and transmission (TEM), has been crucial in visualizing the pathological effects of notexin on skeletal muscle.
Scanning Electron Microscopy (SEM) has revealed that the primary pathological changes following exposure to notexin are the development of hypercontracted areas along muscle fibers, which are associated with small lesions in the sarcolemma. nih.gov At more advanced stages of myotoxicity, large tears appear in the sarcolemma between these hypercontracted regions, exposing the underlying, seemingly intact myofibrils. nih.gov
Transmission Electron Microscopy (TEM) has confirmed that the sarcolemma is the primary binding site for notexin. researchgate.netnih.gov TEM images of motor nerve terminals taken 12-24 hours after notexin inoculation show a significant loss of synaptic vesicles and the presence of swollen mitochondria. mdpi.com Interestingly, despite severe damage to the nerve terminal, the postsynaptic membrane folds of the neuromuscular junction often remain well-preserved. mdpi.com In studies on neonatal rats, TEM revealed early nuclear changes, such as chromatin condensation, in undifferentiated cells after notexin injection. unipd.it
Immunohistochemistry and Immunogold Labeling
Immunohistochemistry and immunogold labeling techniques have provided definitive evidence for the localization of notexin binding.
Immunogold labeling , used in both in vivo and in vitro studies, has demonstrated that notexin binds exclusively to the sarcolemma of skeletal muscle fibers. researchgate.netnih.govmdpi.com In the early stages of exposure, there is no evidence of notexin internalization. researchgate.netnih.gov However, as muscle fibers become necrotic and degeneration progresses, the toxin can penetrate the cell interior, leading to non-specific labeling. researchgate.netnih.gov This technique has also shown that notexin binds to glycolytic muscle fibers, even though these fibers are known to be resistant to its myotoxic effects. researchgate.netnih.gov
Immunohistochemistry has been widely used to study muscle regeneration and the effects of notexin in various experimental models. For instance, in studies of muscle injury, immunohistochemical staining is used to identify different cell types and structural proteins. intjmorphol.com In models of muscular dystrophy, immunohistochemistry with antibodies like IIH6 can detect matriglycan on regenerating muscle fibers following notexin-induced injury. researchgate.net This method helps in quantifying regenerating fibers and assessing the regenerative capacity of muscle tissue. researchgate.net
| Technique | Observation | Significance | Reference |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Hypercontraction and sarcolemmal lesions/tears. | Visualizes the primary surface pathology of muscle fibers caused by notexin. | nih.gov |
| Transmission Electron Microscopy (TEM) | Loss of synaptic vesicles, swollen mitochondria in nerve terminals. Confirms sarcolemma as binding site. | Details the subcellular damage at the neuromuscular junction and confirms the toxin's target membrane. | researchgate.netnih.govmdpi.com |
| Immunogold Labeling | Exclusive binding of notexin to the sarcolemma. | Provides high-resolution localization of the toxin's binding site. | researchgate.netnih.govmdpi.com |
| Immunohistochemistry | Detection of specific proteins (e.g., matriglycan) in regenerating muscle fibers post-notexin injury. | Allows for the study of cellular responses and regeneration processes following notexin-induced damage. | intjmorphol.comresearchgate.netresearchgate.net |
Fluorescence-Based Assays (e.g., Calcein (B42510) Release, Ca2+ Uptake)
Fluorescence-based assays are pivotal in elucidating the membrane-damaging activity of notexin. These assays offer a sensitive and real-time method to observe cellular and subcellular events triggered by the toxin.
One common technique involves the use of calcein , a fluorescent dye that can be loaded into cells or vesicles. aatbio.comthermofisher.com The release of calcein from these structures upon exposure to notexin indicates a loss of membrane integrity. Studies have utilized calcein release from vesicles to assess the membrane-damaging effects of notexin and its modified forms. For instance, the guanidination of notexin was shown to alter its ability to induce calcein release from lipid vesicles, highlighting the role of specific amino acid residues in its toxic activity. ias.ac.in
| Vesicle Composition | Condition | Notexin-Induced Calcein Release | Gu-Notexin-Induced Calcein Release |
|---|---|---|---|
| EYPC/EYSM/Cholesterol | + Ca2+ | Present | Present |
| EYPC/EYSM/Cholesterol | - Ca2+ (EDTA) | Absent | Promoted |
Assays measuring calcium ion (Ca2+) uptake are also crucial, given that Ca2+ is a key player in cellular signaling and pathology. nih.gov Notexin's phospholipase A2 activity can disrupt membrane phospholipids (B1166683), leading to an influx of extracellular Ca2+. This overload of intracellular Ca2+ is a critical step in the degenerative processes initiated by the toxin. medsci.org Fluorophores that are sensitive to Ca2+ concentrations are employed to monitor these changes in real-time, providing valuable data on the kinetics of toxin-induced Ca2+ dysregulation.
Electrophysiological and Neurochemical Assays (e.g., Synaptosomal Studies, Acetylcholine (B1216132) Release/Uptake)
To understand the neurotoxic effects of notexin at the synapse, researchers utilize a combination of electrophysiological and neurochemical assays. These studies often employ synaptosomes, which are isolated, sealed nerve terminals that retain the machinery for neurotransmitter release and uptake.
Synaptosomal studies have been instrumental in dissecting the presynaptic actions of notexin. mdpi.comresearchgate.net Early research demonstrated that notexin inhibits the high-affinity choline (B1196258) transport system in rat brain synaptosomes (P2 fractions). jneurosci.org However, subsequent, more detailed investigations using gas chromatographic mass spectrometric assays revealed a more complex picture. These studies showed that notexin can actually stimulate the uptake and acetylation of labeled choline in toxin-treated P2 fractions. jneurosci.orgnih.gov
A key finding from these neurochemical assays is that notexin preferentially inhibits the release of newly synthesized acetylcholine (ACh). jneurosci.orgnih.govnih.gov This effect is dependent on both the dose of the toxin and the duration of exposure. jneurosci.orgnih.gov Longer exposure times or the resuspension of notexin-treated synaptosomes can lead to significant lysis of the nerve terminals, highlighting the membrane-disrupting capabilities of the toxin. jneurosci.org
| Parameter | Effect of Notexin on Rat Brain P2 Fractions | Reference |
|---|---|---|
| High-Affinity Choline Transport | Initially reported as inhibitory, later shown to be stimulated | jneurosci.org |
| Acetylcholine Synthesis | Stimulated | jneurosci.orgnih.gov |
| Release of Newly Synthesized Acetylcholine | Inhibited | jneurosci.orgnih.govnih.gov |
Electrophysiological recordings from isolated nerve-muscle preparations further complement these findings by directly measuring the functional consequences of notexin's actions on neurotransmission.
In Vitro and Ex Vivo Experimental Models
To bridge the gap between molecular assays and whole-animal studies, researchers rely on various in vitro and ex vivo experimental models. These systems allow for the controlled investigation of notexin's effects on specific tissues and cell types.
Isolated Nerve-Muscle Preparations
Isolated nerve-muscle preparations, such as the mouse phrenic nerve-hemidiaphragm and the chick biventer cervicis, are classic ex vivo models for studying neuromuscular transmission. nih.govbiologists.comresearchgate.net These preparations allow for the direct assessment of a substance's effect on nerve-evoked muscle contraction. researchgate.net In such setups, notexin has been shown to cause a complete neuromuscular blockade. biologists.com Unlike some other snake venom neurotoxins, notexin does not typically induce an initial facilitation of neurotransmitter release before the blockade. biologists.com These models are invaluable for characterizing the time course of paralysis and for comparing the neurotoxicity of different toxins. biologists.comscielo.br
Synaptosomal Fractions and Reconstituted Systems
As mentioned previously, synaptosomal fractions are a powerful in vitro tool for studying the presynaptic effects of notexin. mdpi.comresearchgate.net They provide a simplified system to investigate neurotransmitter turnover, including uptake, synthesis, and release, in the absence of postsynaptic elements. jneurosci.orgnih.govnih.gov Studies using synaptosomes from the rat brain have been crucial in demonstrating notexin's ability to inhibit the release of newly synthesized acetylcholine. jneurosci.orgnih.gov
Reconstituted systems , which involve incorporating purified proteins or receptors into artificial lipid bilayers, offer an even more reductionist approach. While less commonly cited specifically for notexin in the provided context, these systems are used to study the direct interaction of toxins with membrane components and to understand the role of specific lipids and proteins in mediating the toxin's effects.
Muscle Cell Cultures
Primary muscle cell cultures and immortalized myoblast cell lines, such as C2C12 cells, provide a valuable in vitro model to study the direct myotoxic effects of notexin. nih.govmdpi.com These cultures allow for the investigation of cellular and molecular events, such as inflammation and cell death, in a controlled environment. medsci.org For example, studies using muscle cell cultures have shown that inflammatory mediators like TNF-α can directly decrease total muscle protein, a process that can be exacerbated by notexin-induced injury. d-nb.info These models are also used to explore the mechanisms of muscle regeneration following notexin-induced damage. nih.gov
In Vivo Animal Models for Investigating Pathophysiological Mechanisms
In vivo animal models, primarily using mice and rats, are essential for understanding the complex pathophysiological responses to notexin in a whole organism. nih.govnih.gov Intramuscular injection of notexin is a widely used and reliable method to induce skeletal muscle injury and regeneration. medsci.org This model allows researchers to study the entire process of muscle degeneration and subsequent repair. biologists.comphysiology.orgresearchgate.net
These animal models have been instrumental in:
Characterizing the inflammatory response to muscle injury, including the infiltration of immune cells like monocytes and macrophages. nih.gov
Investigating the role of various signaling molecules, such as nitric oxide and cytokines, in modulating the inflammatory and regenerative processes. nih.gov
Studying the behavior of muscle stem cells (satellite cells) in response to injury. biologists.com
Comparing different models of muscle injury to understand their specific mechanisms and outcomes. nih.govnih.gov
Assessing the functional recovery of muscle after notexin-induced damage. physiology.org
Notexin-Induced Muscle Injury-Regeneration Models in Rodents (Rat, Mouse)
Notexin is a potent myotoxin used extensively in research to create reliable and reproducible models of skeletal muscle injury and regeneration in rodents. An intramuscular injection of notexin induces complete degeneration of muscle fibers, providing a robust system to study the subsequent regenerative processes. medsci.orgnih.gov These models are crucial for understanding the cellular and molecular signaling pathways involved in muscle repair. jove.com
The process of notexin-induced injury and regeneration follows a well-defined timeline. Initially, notexin causes muscle fiber necrosis and disrupts local muscle homeostasis. jove.comntu.edu.sg This is followed by an inflammatory response characterized by the infiltration of immune cells. ntu.edu.sg Subsequently, satellite cells, the resident stem cells of skeletal muscle, are activated. These cells proliferate and differentiate into myoblasts, which then fuse to form new myotubes, eventually maturing into functional muscle fibers. mdpi.com
Studies have utilized various rodent models, including rats and mice, to investigate these processes. For instance, in rats, notexin injection into the gastrocnemius or quadriceps muscles has been used to study the pathological changes and the effects of therapeutic interventions. ntu.edu.sg Similarly, in mice, the tibialis anterior and extensor digitorum longus (EDL) muscles are common targets for notexin-induced injury to examine the dynamics of muscle regeneration. nih.govijbs.com The choice of rodent model and muscle can influence the specific outcomes and timeline of regeneration.
A key advantage of the notexin model is that it leaves the basal lamina, blood vessels, and nerves relatively intact, which provides a scaffold for orderly regeneration. preprints.org This contrasts with more severe injury models like freeze injury. The notexin model allows for the synchronous study of morphological, biochemical, and molecular biological events during muscle repair. preprints.org
Table 1: Characteristics of Notexin-Induced Muscle Injury Models in Rodents
| Feature | Description | Source |
| Mechanism of Injury | Induces myofiber necrosis and degeneration. | medsci.orgjove.com |
| Rodent Models | Commonly used in rats (gastrocnemius, quadriceps) and mice (tibialis anterior, EDL). | nih.govntu.edu.sgijbs.com |
| Regeneration Process | Involves inflammation, satellite cell activation, proliferation, differentiation, and myotube formation. | mdpi.com |
| Advantages | Provides a reproducible and extensive injury model with intact basal lamina, facilitating orderly regeneration. | nih.govpreprints.org |
| Research Applications | Used to study cellular and molecular pathways of muscle repair and to test therapeutic interventions. | jove.com |
Comparative Myotoxin-Induced Injury Models (e.g., Bupivacaine (B1668057), Cardiotoxin)
To better understand the specifics of muscle regeneration, researchers often compare notexin-induced injury to models using other myotoxic agents like bupivacaine and cardiotoxin. nih.govviamedica.pl These comparative studies help to delineate the differential effects of various toxins on muscle tissue and the subsequent repair mechanisms.
Bupivacaine, a local anesthetic, is also used to induce muscle injury. However, studies have shown that notexin causes more extensive and complete muscle fiber damage in mice compared to bupivacaine. nih.govmdpi.com For instance, one study found that bupivacaine caused the degeneration of about 45% of muscle fibers, while notexin resulted in complete fiber breakdown. nih.gov Consequently, functional recovery is slower in notexin-injected muscles. nih.gov While rat soleus muscle regenerates with a slight delay after notexin injection compared to bupivacaine, this is attributed to the more extensive initial damage caused by notexin. mdpi.com
Cardiotoxin, another snake venom component, is also a frequently used myotoxin in regeneration studies. viamedica.plplos.org Like notexin, it causes widespread muscle necrosis. plos.org Histological analysis shows that the initial inflammatory response and subsequent myotube formation can be delayed in mechanically injured muscles compared to those injected with cardiotoxin. viamedica.pl A comparative study of four common injury models (freeze injury, barium chloride, notexin, and cardiotoxin) in mice revealed that while all models led to muscle regeneration, the inflammatory response persisted longer in the notexin and freeze injury models. plos.orgnih.gov
These comparative analyses underscore the importance of selecting the appropriate injury model based on the specific research question. Notexin stands out for its ability to induce a severe and comprehensive, yet highly reproducible, muscle injury, making it a valuable tool for studying the full scope of muscle regeneration. nih.gov
Table 2: Comparison of Myotoxin-Induced Injury Models
| Myotoxin | Mechanism of Action | Key Features of Injury and Regeneration | Source |
| Notexin | Phospholipase A2 | Causes complete and extensive myofiber necrosis, leading to a robust but slower regenerative response. Spares the basal lamina. | nih.govmdpi.com |
| Bupivacaine | Local Anesthetic | Induces less extensive muscle damage compared to notexin, with a faster functional recovery. | nih.govmdpi.com |
| Cardiotoxin | Kinase C Inhibitor | Causes rapid myolysis and extensive necrosis, with a relatively rapid regenerative timeline compared to mechanical injury. | viamedica.plplos.org |
Molecular and Cellular Biomarker Analysis (e.g., Cytokines, Chemokines, PPAR-gamma, VEGF)
The study of notexin-induced muscle regeneration heavily relies on the analysis of various molecular and cellular biomarkers to track the progression of injury and repair. These biomarkers provide insights into the complex interplay of inflammation, cell proliferation, and tissue remodeling.
Inflammatory Markers: Following notexin injection, there is a significant inflammatory response. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are markedly increased. medsci.org For example, studies in rats have shown a 2.2-fold increase in IL-1β and a 3.5-fold increase in TNF-α in plasma after notexin-induced injury. medsci.org The infiltration of inflammatory cells, including neutrophils and macrophages, is a hallmark of the early regenerative phase. ntu.edu.sgresearchgate.net The expression of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1), MCP-3, and Macrophage Inflammatory Protein-1 alpha (MIP-1α) is also upregulated, facilitating the recruitment of these immune cells to the injury site. ijbs.com
Regeneration and Angiogenesis Markers: As regeneration proceeds, other biomarkers become prominent. Peroxisome proliferator-activated receptor-gamma (PPAR-gamma), an anti-inflammatory marker, has been shown to increase during the repair process. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-1, are also upregulated, indicating the promotion of angiogenesis, which is crucial for restoring blood supply to the regenerating tissue.
Muscle-Specific Markers: Creatine kinase (CK) is a traditional, though not entirely specific, serum biomarker for muscle damage. jove.com More recently, Fatty Acid Binding Protein 3 (FABP3), which is expressed primarily in cardiac and skeletal muscle, has been identified as a more sensitive and specific biomarker for skeletal muscle injury in rodent models. jove.com The expression of different myosin heavy chain isoforms is also used as a molecular marker to track the progress of regeneration. viamedica.pl
The analysis of these biomarkers at different time points after notexin injury allows for a detailed characterization of the distinct phases of muscle regeneration, from initial damage and inflammation to tissue remodeling and functional recovery.
Table 3: Key Biomarkers in Notexin-Induced Muscle Regeneration
| Biomarker Category | Specific Markers | Role in Regeneration | Source |
| Pro-inflammatory Cytokines | IL-1β, TNF-α, IL-6 | Mediate the initial inflammatory response to injury. | medsci.orgijbs.com |
| Chemokines | MCP-1, MCP-3, MIP-1α | Recruit inflammatory cells to the site of injury. | ijbs.com |
| Anti-inflammatory Markers | PPAR-gamma | Helps to resolve inflammation and promote tissue repair. | |
| Angiogenesis Factors | VEGF, VEGFR-1 | Promote the formation of new blood vessels. | |
| Muscle Damage/Repair Markers | CK, FABP3, Myosin Heavy Chains | Indicate the extent of muscle damage and the progress of myofiber regeneration. | jove.comviamedica.pl |
Molecular Biology and Genetic Engineering Approaches
Site-Directed Mutagenesis and Protein Engineering
Site-directed mutagenesis is a powerful molecular biology technique used to make specific, intentional changes to the DNA sequence of a gene. wikipedia.org This method is invaluable for studying the structure-function relationships of proteins like notexin. patsnap.comthe-scientist.com By altering specific amino acid residues, researchers can investigate their roles in the protein's enzymatic activity, toxicity, and receptor binding. researchgate.netresearchgate.net
In the context of notexin and other phospholipase A2 (PLA2) toxins, site-directed mutagenesis has been employed to pinpoint key residues responsible for their myotoxic and neurotoxic effects. researchgate.netresearchgate.net For example, studies have focused on the catalytic site of PLA2s. The active site of notexin contains a critical histidine residue at position 48 and an aspartic acid at position 99, which are essential for its hydrolytic activity. By mutating the aspartic acid at position 49 (a key residue for calcium binding in the catalytic process) to lysine (B10760008), a catalytically inactive mutant (Ntx-K49) was created. researchgate.net Interestingly, this mutant retained a significant portion of its cytotoxic activity, suggesting that notexin's toxicity is not solely dependent on its enzymatic function. researchgate.net
Protein engineering, which encompasses techniques like site-directed mutagenesis, allows for the creation of modified proteins with altered properties. patsnap.com For instance, modifying lysine residues in notexin with pyridoxal (B1214274) 5'-phosphate resulted in a significant loss of lethal toxicity, even though the enzymatic activity was slightly increased. researchgate.net This highlights the dissociation between the enzymatic and toxic functions of the molecule. Another study created a mutant of a notexin isoform, notechis 11'2L, where methionine at position 8 was replaced by leucine. nih.gov These engineered proteins are crucial tools for dissecting the complex mechanisms of notexin's action.
Recombinant Protein Expression Systems
The production of notexin and its mutants for research purposes often relies on recombinant protein expression systems. nih.gov Escherichia coli is a commonly used host for this purpose due to its rapid growth and well-understood genetics. researchgate.netnih.gov
However, expressing complex proteins like notexin in E. coli can be challenging. Early attempts often resulted in the protein being produced in an insoluble form within inclusion bodies. To obtain active protein, these inclusion bodies must be isolated, dissolved using denaturing agents like guanidinium (B1211019) or urea, and then refolded into the correct three-dimensional structure. researchgate.net While refolding protocols have been developed that can restore a significant portion of the protein's activity, the process can be inefficient.
To overcome these challenges, various strategies have been developed. One approach involves expressing notexin as a fusion protein. For example, a fusion protein was constructed containing two IgG binding domains, a linker peptide, and a notexin isoform. nih.gov This fusion protein could be purified and then cleaved to release the recombinant notexin. nih.gov The resulting recombinant protein was shown to be correctly folded and possessed similar enzymatic and myotoxic properties to the native protein. nih.gov
The development of reliable methods for producing recombinant notexin and its engineered variants is essential for advancing our understanding of its biological functions and for its continued use as a tool in muscle regeneration research. researchgate.net
Strategic Research Applications of Notexin Npns in Biomedical Science
Elucidation of Synaptic Transmission and Neurodegeneration Mechanisms
Notexin's potent presynaptic neurotoxicity makes it a critical tool for studying the intricacies of synaptic transmission. biologists.com It acts by inhibiting the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction, which leads to a blockade of nerve impulses and subsequent muscle paralysis. ias.ac.in Research has shown that notexin causes a significant reduction in the number of synaptic vesicles in nerve terminals. wikipedia.orgresearchgate.net This effect is attributed to the toxin's interference with the recycling of these vesicles, a process essential for sustained neurotransmitter release. wikipedia.org
The toxin's ability to induce neurodegeneration provides a valuable model for studying the cellular and molecular events that underlie neuronal death. By observing the pathological changes in neurons exposed to notexin, such as swollen mitochondria and disrupted cytoskeletons, researchers can gain insights into the mechanisms of neurodegenerative diseases. researchgate.net For instance, studies using notexin have helped to understand the role of impaired synaptic vesicle recycling in the early stages of neurodegeneration. wikipedia.org Furthermore, research has demonstrated that notexin preferentially inhibits the release of newly synthesized acetylcholine, suggesting an impact on acetylcholine compartmentation within the nerve ending. jneurosci.org
The study of notexin's effects on synaptic proteins, such as those involved in the SNARE complex, can further clarify the molecular machinery of neurotransmitter release and how its disruption contributes to neurological disorders.
Investigation of Phospholipid Metabolism and PLA2 Signaling Pathways
Notexin is a phospholipase A2 (PLA2) enzyme, meaning it catalyzes the hydrolysis of phospholipids (B1166683), which are major components of cell membranes. wikipedia.orgias.ac.in This enzymatic activity is central to its toxic effects and provides a powerful means to investigate phospholipid metabolism and PLA2-mediated signaling pathways. mdpi.com PLA2 enzymes are involved in a myriad of cellular processes, including inflammation, signal transduction, and membrane remodeling. frontiersin.orgbalsinde.org
By studying how notexin interacts with and degrades membrane phospholipids, researchers can unravel the specific roles of different phospholipid species in maintaining membrane integrity and function. ias.ac.in The hydrolysis of phospholipids by notexin releases arachidonic acid, a precursor for a wide range of signaling molecules known as eicosanoids, which are potent mediators of inflammation. mdpi.comresearchgate.net Therefore, notexin can be used to probe the intricate signaling cascades initiated by arachidonic acid and its metabolites.
Interestingly, research has shown that notexin can damage membranes even independently of its PLA2 activity, suggesting a more complex interaction with the cell membrane. nih.gov This dual mechanism allows for a more nuanced investigation of membrane biology and the distinct contributions of enzymatic and non-enzymatic interactions in membrane disruption.
Development of Experimental Models for Skeletal Muscle Regeneration Studies
Notexin's potent myotoxicity, the ability to induce muscle damage, has led to its widespread use in creating reliable and reproducible animal models of skeletal muscle injury and regeneration. nih.gov When injected into a muscle, notexin causes extensive and complete degeneration of muscle fibers. nih.govaups.org.au This controlled injury triggers the natural muscle repair process, allowing scientists to study the various stages of regeneration in a synchronized manner. mdpi.com
These notexin-induced injury models are superior to some other methods, such as those using the anesthetic bupivacaine (B1668057), as notexin consistently produces more extensive damage, providing a more robust system for studying the full regenerative capacity of muscle tissue. nih.govaups.org.au Following notexin-induced injury, a well-defined sequence of events occurs, including inflammation, activation of muscle stem cells (satellite cells), and the formation of new muscle fibers. mdpi.comnih.gov
Researchers can utilize this model to investigate the roles of various growth factors, cytokines, and signaling pathways in muscle repair. d-nb.infointjmorphol.com It also provides a platform to test the efficacy of potential therapeutic interventions aimed at enhancing muscle regeneration.
| Parameter | Notexin-Induced Injury | Bupivacaine-Induced Injury | Reference |
|---|---|---|---|
| Fiber Degeneration (3 days) | Complete fiber breakdown | ~45% | nih.govaups.org.au |
| Functional Capacity (3 days) | Loss of functional capacity | ~42% of control | nih.govaups.org.au |
| Regenerating Fibers (7 days) | 100% centrally nucleated | ~30% centrally nucleated | nih.gov |
| Functional Recovery (10 days) | ~39% of control | ~71% of control | aups.org.au |
Probing Cellular Cytotoxicity and Membrane Biology
Notexin serves as an exemplary tool for investigating the fundamental mechanisms of cellular cytotoxicity and membrane biology. Its ability to disrupt cell membranes is a key aspect of its toxicity. nih.gov Studies have shown that notexin binds to the sarcolemma (the muscle cell membrane) and causes the formation of lesions, leading to a loss of ion gradients and ultimately cell death. nih.gov
The interaction of notexin with the plasma membrane results in the hydrolysis of phospholipids. wikipedia.org However, it has been demonstrated that notexin can induce membrane leakage even without its PLA2 enzymatic activity, suggesting that it can directly perturb the membrane structure through a separate mechanism. nih.gov This finding is crucial for understanding that the toxic effects of notexin are not solely dependent on its enzymatic function.
By using notexin and its modified forms, researchers can dissect the molecular events that lead to membrane permeabilization and cell lysis. This includes studying the role of specific membrane components, such as cholesterol and sphingomyelin (B164518), in modulating the toxin's activity. ias.ac.in These investigations provide broader insights into how cells maintain membrane integrity and how various agents can compromise this critical barrier.
Studying Calcium Homeostasis and Ion Channel Function in Cellular Organelles
Notexin's mode of action involves a significant disruption of intracellular calcium (Ca2+) homeostasis. wikipedia.org The damage to the plasma membrane caused by notexin leads to an influx of extracellular Ca2+ into the cell. wikipedia.orgresearchgate.net This sudden increase in intracellular Ca2+ triggers a cascade of events, including the hypercontraction of myofilaments in muscle cells and the release of neurotransmitters from neurons. wikipedia.org
This property of notexin makes it a useful tool for studying the roles of calcium in various cellular processes and the mechanisms that regulate its concentration. The influx of Ca2+ also affects cellular organelles, particularly the mitochondria, which take up the excess calcium. wikipedia.org This can lead to mitochondrial swelling, loss of function, and ultimately contribute to cell death. wikipedia.orgresearchgate.net
By observing these effects, researchers can investigate the function of mitochondrial calcium channels and the consequences of mitochondrial calcium overload. tandfonline.comdntb.gov.ua Furthermore, the notexin-induced Ca2+ influx can be used to probe the activity of various Ca2+-dependent enzymes and ion channels, providing insights into their roles in both normal physiology and pathological conditions.
Research into Mechanisms of Inflammation and Tissue Repair at a Molecular Level
The extensive tissue damage caused by notexin injection elicits a robust inflammatory response, making it an excellent model to study the molecular mechanisms of inflammation and tissue repair. d-nb.infointjmorphol.com The initial necrosis of muscle fibers leads to the release of damage-associated molecular patterns (DAMPs), which trigger the infiltration of immune cells, such as neutrophils and macrophages, to the site of injury. nih.govplos.org
This inflammatory phase is a critical first step in the healing process, as the immune cells clear cellular debris and release a variety of signaling molecules, including cytokines and chemokines, that orchestrate the subsequent regenerative phase. nih.govmedsci.org Studies using the notexin model have identified key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and have investigated their roles in both the destructive and reparative phases of muscle regeneration. d-nb.inforesearchgate.netferranabat.com
By manipulating the inflammatory response in notexin-injured muscles, for example, through the administration of anti-inflammatory agents, researchers can dissect the complex interplay between inflammation and tissue repair and identify potential therapeutic targets to improve healing outcomes.
| Inflammatory Mediator | Effect of Notexin-Induced Injury | Research Focus | Reference |
|---|---|---|---|
| TNF-α | Increased plasma levels | Role in cellular necrosis and protein degradation | d-nb.inforesearchgate.netferranabat.com |
| IL-1β | Increased plasma levels | Role in initiating the inflammatory process and inhibiting protein synthesis | d-nb.infomedsci.orgferranabat.com |
| PPAR-γ | Decreased expression | Role as an anti-inflammatory factor | d-nb.inforesearchgate.netferranabat.com |
| VEGF and VEGF-R1 | Increased expression | Role in angiogenesis (new blood vessel formation) | d-nb.inforesearchgate.net |
Application in Nanomaterial and Nanotool Development for Neuroscience Research (as a model neurotoxin)
In the burgeoning field of nanoneuroscience, which aims to develop novel tools and materials for studying and interacting with the nervous system, notexin can serve as a valuable model neurotoxin. nih.govmit.eduresearchgate.net The development of nanotools for targeted drug delivery, high-resolution imaging, and neural interfacing requires robust and well-characterized biological models to test their efficacy and safety. lidsen.comresearchgate.net
Notexin's specific and potent effects on synaptic transmission and neuronal viability provide a clear and measurable endpoint for evaluating the performance of new nanomaterials. biologists.comresearchgate.net For example, nanoparticles designed to deliver neuroprotective agents could be tested for their ability to mitigate notexin-induced neurodegeneration in cell culture or animal models.
Furthermore, nanosensors could be developed to detect the early molecular events triggered by notexin, such as changes in ion concentrations or the release of specific biomolecules. This would not only aid in understanding the toxin's mechanism of action in greater detail but also advance the development of sensitive diagnostic tools for neurotoxic insults. The use of notexin as a standardized challenge can help in the validation and optimization of these emerging nanotechnologies for future applications in neuroscience research and clinical neurology.
Q & A
Q. How to present conflicting NOTEXIN(NpNs) data in manuscripts without undermining credibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
